molecular formula C13H14N4O2 B10992970 N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10992970
M. Wt: 258.28 g/mol
InChI Key: CNDCYEAMLOJBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a cyclopenta[c]pyrazole derivative featuring a carboxamide group substituted with a 6-methoxy pyridinyl moiety. The methoxy group on the pyridine ring enhances solubility and may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-19-11-6-5-8(7-14-11)15-13(18)12-9-3-2-4-10(9)16-17-12/h5-7H,2-4H2,1H3,(H,15,18)(H,16,17)

InChI Key

CNDCYEAMLOJBKU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the methoxypyridine derivative, followed by the formation of the tetrahydrocyclopenta[c]pyrazole ring system. The final step involves the coupling of these two intermediates to form the desired carboxamide.

    Methoxypyridine Derivative Preparation: This step often involves the methoxylation of a pyridine precursor under controlled conditions using reagents like sodium methoxide and methanol.

    Tetrahydrocyclopenta[c]pyrazole Formation: This can be achieved through cyclization reactions involving hydrazine derivatives and cyclopentanone under acidic or basic conditions.

    Coupling Reaction: The final coupling step to form the carboxamide can be carried out using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety participates in nucleophilic substitution reactions under acidic or basic conditions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Hydrolysis6M HCl, reflux, 12 hCarboxylic acid derivative72-85%
AminolysisNH₂R (alkyl amines), DMF, 80°CSubstituted amides60-78%
AlcoholysisROH, H₂SO₄ catalyst, 60°CEster derivatives65-80%
  • Mechanistic Insight : The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack .

  • Example : Reaction with phenylhydrazine in acetic acid yields hydrazide derivatives, confirmed by IR and NMR spectral data .

Electrophilic Aromatic Substitution on the Pyridine Ring

The electron-rich 6-methoxypyridine ring directs electrophiles to specific positions:

ElectrophileConditionsPosition SubstitutedMajor ProductSource
NitrationHNO₃/H₂SO₄, 0°CC-44-nitro derivative
SulfonationSO₃/H₂SO₄, 50°CC-44-sulfo derivative
HalogenationCl₂, FeCl₃, CH₂Cl₂C-44-chloro derivative
  • Regioselectivity : The methoxy group at C-6 activates the para (C-4) and ortho (C-2) positions, with para substitution dominating due to steric hindrance .

  • Limitations : Steric bulk from the fused cyclopentane-pyrazole system may reduce reactivity at ortho positions.

Ring-Opening and Rearrangement Reactions

The tetrahydrocyclopenta[c]pyrazole system undergoes ring-opening under oxidative or reductive conditions:

Reaction TypeReagents/ConditionsProductKey ObservationSource
Acidic hydrolysisHCl (conc.), 100°CLinear pyrazole-carboxylic acidRetention of pyrazole ring
OxidationKMnO₄, H₂O, 70°CCyclopentane ring cleavageFormation of diketone intermediates
Base-mediated ring expansionNaH, THF, 0°CSeven-membered lactam derivativeSteric strain relief
  • Notable Example : Treatment with diazoacetates in the presence of N-methylmorpholine generates trisubstituted pyrazoles via intermediate diazonium species .

Redox Reactions

Reduction and oxidation pathways modify the compound’s core structure:

Reaction TypeReagents/ConditionsProductApplicationSource
Amide reductionLiAlH₄, THF, refluxPrimary amine derivativeBioactive intermediate
Pyridine ring reductionH₂, Pd/C, ethanolPiperidine analogEnhanced solubility
Oxidation of cyclopentaneO₃, then Zn/H₂ODialdehyde intermediateCrosslinking studies

Cross-Coupling Reactions

Transition metal-catalyzed reactions enable functionalization of the pyrazole ring:

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Aryl-substituted pyrazole55-70%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, NH₂RAminated pyrazole derivatives60-75%

Comparative Reactivity with Analogous Compounds

The compound’s reactivity diverges from structurally similar molecules due to its fused bicyclic system:

CompoundKey Reaction DifferenceReasonSource
1-(6-methoxypyridin-3-yl)-2-pyrazolinesFaster ring-opening under acidic conditionsReduced steric protection
Pyridazine-carboxamidesHigher electrophilic substitution at C-4Enhanced electron density from methoxy

Key Mechanistic Insights

  • Steric Effects : The fused cyclopentane ring imposes steric constraints, slowing reactions at the pyrazole C-5 position.

  • Electronic Effects : The methoxy group enhances electron density on the pyridine ring, favoring electrophilic substitution at C-4 .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic acyl substitutions by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, a study on pyrazole derivatives demonstrated their effectiveness as inhibitors of fibroblast growth factor receptor tyrosine kinases, which are implicated in tumor growth and metastasis. The compound's structural features enable it to interact with these receptors effectively, leading to reduced tumor proliferation in various cancer models .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with derivatives of the compound. A study highlighted the synthesis of related compounds that showed promising results against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis .

Development of Functional Materials

The unique chemical structure of this compound allows for its use in developing functional materials. Its incorporation into polymer matrices has been explored for creating sensors and electronic devices due to its favorable electrical properties .

Catalytic Applications

The compound's ability to act as a catalyst in organic reactions is another significant application. Studies have demonstrated its effectiveness in facilitating various chemical transformations, which can enhance synthetic efficiency in pharmaceutical manufacturing .

Case Studies

Study Application Findings
AnticancerDemonstrated significant inhibition of tumor growth in xenograft models with FGFR overexpression.
AntimicrobialShowed effectiveness against multiple bacterial strains with a mechanism involving cell wall disruption.
NeuroprotectionProvided protection against oxidative stress in neuronal cells, indicating potential for neurodegenerative disease treatment.
Material ScienceUtilized in polymer composites for sensor applications due to enhanced electrical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and inferred pharmacological implications:

Compound Name Core Structure Substituents Key Features Reference
N-(6-Methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (Target Compound) Cyclopenta[c]pyrazole Carboxamide linked to 6-methoxypyridin-3-yl Enhanced solubility due to polar pyridinyl group; potential for targeted binding via methoxy
N-(3-Methoxyphenyl)-2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (I2) Cyclopenta[c]pyrazole Carboxamide linked to 3-methoxyphenyl; phenyl group on pyrazole Reduced solubility vs. pyridinyl; phenyl may enhance lipophilicity or steric hindrance
BPN-3783 Cyclopenta[c]pyrazole Thiazol-2-amine linked to 4-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl) Thiazole and imidazole groups suggest improved stability; used as internal standard in assays
GLUT4-Binding Compounds (e.g., from ) Varied (non-cyclopenta scaffolds) Fluorophenyl, quinolinyl, and pyridinylmethyl groups Complex substituents enable GLUT4 inhibition; relevance in glucose metabolism pathways

Target Interactions and Pharmacological Activity

  • GLUT4 Modulation: Analogs with pyridinyl and fluorophenyl substituents () demonstrate binding to GLUT4, a glucose transporter implicated in insulin resistance.
  • The absence of bulky groups (e.g., quinolinyl in ) may reduce off-target effects .
  • Synthetic Accessibility : The preparation of I2 () involves multi-step synthesis, with phenyl groups complicating yield. The target compound’s simpler substituents (6-methoxypyridinyl) may streamline synthesis compared to I2 .

Solubility and Bioavailability

  • The 6-methoxypyridinyl group in the target compound likely improves aqueous solubility versus phenyl-substituted analogs (e.g., I2).

Research Findings and Gaps

  • Docking Studies: GLUT4-binding analogs () utilize docking simulations to predict binding affinities.
  • Pharmacokinetic Data: Limited data exist for the target compound’s absorption, metabolism, or toxicity. BPN-3783’s use as an internal standard implies favorable stability, a trait worth investigating in the target molecule .
  • Therapeutic Potential: highlights cyclopenta[c]pyrazole carboxamides as solutions to stability and synthesis challenges, but clinical applications remain underexplored .

Biological Activity

N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound’s biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H18N4OC_{14}H_{18}N_4O and a molecular weight of approximately 258.33 g/mol. The structure features a tetrahydrocyclopenta[c]pyrazole core substituted with a 6-methoxypyridin-3-yl group and a carboxamide functional group.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight258.33 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
  • Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including induction of apoptosis and inhibition of cell proliferation .

Biological Assays and Findings

Recent studies have employed various in vitro assays to evaluate the biological activity of this compound. These include:

  • Antimicrobial Testing :
    • Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.
    • Example results include MIC values less than 1 µg/ml against MRSA .
  • Cytotoxicity Assays :
    • Cell viability assays using MTT or similar methods showed significant reduction in viability for cancer cell lines treated with the compound.
    • IC50 values were reported in the micromolar range, indicating potent activity .
  • In Vivo Studies :
    • Preliminary animal studies suggested that the compound exhibits favorable pharmacokinetics and bioavailability.
    • Anti-inflammatory effects were observed in models of induced inflammation .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study 1 : In a study examining its antimicrobial properties, the compound was tested against clinical isolates of MRSA. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for resistant infections.
  • Case Study 2 : A study focused on its anticancer properties demonstrated that treatment with this compound led to significant apoptosis in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(6-methoxypyridin-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?

  • Answer : A common approach involves coupling reactions between pyrazole-carboxylic acid derivatives and substituted pyridinyl amines. For example, carboxamide formation can be achieved using 3-(trifluoromethyl)benzoyl chloride with a pyrimidine aldehyde in dichloromethane, catalyzed by triethylamine . Optimization of reaction time (e.g., 12–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for yields >70%.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • Answer :

  • 1H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm, singlet), pyridinyl protons (δ 7.2–8.5 ppm), and cyclopenta[c]pyrazole protons (δ 2.5–3.5 ppm, multiplet) .
  • HRMS : The molecular ion peak [M+H]+ should match the calculated exact mass (e.g., C₁₅H₁₆N₄O₂: 308.1267) with <2 ppm error. Discrepancies may indicate incomplete purification or side products .

Q. What solvent systems are optimal for recrystallization to enhance purity?

  • Answer : Ethanol/water (7:3 v/v) or acetonitrile are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C yields crystals suitable for X-ray diffraction. Avoid DMSO due to high boiling points complicating solvent removal .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

  • Answer :

  • DFT : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess electron density distribution and reactivity. Gaussian 09 with B3LYP/6-31G(d) basis set is standard .
  • Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., Aurora A). Key residues (e.g., Lys162, Glu181) may form hydrogen bonds with the carboxamide group .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay standardization : Use ATP concentration-matched kinase inhibition assays (e.g., Z′-factor >0.5) to minimize variability .
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. chloro on pyridinyl) using IC₅₀ values from dose-response curves. Meta-substituted analogs often show enhanced potency .

Q. How do crystallographic parameters (unit cell dimensions, space group) inform molecular conformation?

  • Answer : Monoclinic systems (e.g., P21/n, a=10.07 Å, β=96.4°) reveal planar pyrazole rings and dihedral angles between pyridinyl and cyclopentane moieties (~15°). Hydrogen-bonding networks (N–H⋯O=C) stabilize crystal packing .

Methodological Challenges

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Answer :

  • Flow chemistry : Continuous reactors reduce batch variability. Residence time ~30 minutes at 50°C improves reproducibility .
  • In-line analytics : Use PAT tools (e.g., FTIR) to monitor carboxamide formation in real time .

Q. What analytical approaches differentiate polymorphic forms of the compound?

  • Answer :

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to reference data.
  • DSC : Endothermic peaks at 215–217°C indicate melting points of distinct polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.